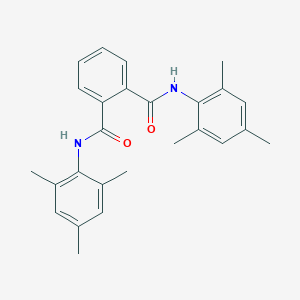![molecular formula C20H21N3O3 B449255 N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B449255.png)
N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a phenyl group, and a hydrazinylidene moiety, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, cyclopropanecarboxylic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and cyclopropane-containing molecules. Examples include:
- N-{4-[(1Z)-1-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide
- N-{4-[(1Z)-1-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-{4-[N-(2-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4g/mol |
IUPAC名 |
N-[(Z)-1-[4-(cyclopropanecarbonylamino)phenyl]ethylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(22-23-20(25)17-5-3-4-6-18(17)26-2)14-9-11-16(12-10-14)21-19(24)15-7-8-15/h3-6,9-12,15H,7-8H2,1-2H3,(H,21,24)(H,23,25)/b22-13- |
InChIキー |
XCNMXJZABUANNY-XKZIYDEJSA-N |
異性体SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1OC)/C2=CC=C(C=C2)NC(=O)C3CC3 |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)NC(=O)C3CC3 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1OC)C2=CC=C(C=C2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[(3-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B449173.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-{[4-phenyl-5-(2-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449174.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenyl)acetyl]oxime](/img/structure/B449177.png)
![3-(2-Methylphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B449180.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B449181.png)

![N~1~,N~2~-bis[2-(4-methoxyphenyl)ethyl]phthalamide](/img/structure/B449187.png)
![3-chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B449188.png)
![N-{3,3'-dimethyl-4'-[(2-methyl-3-furoyl)amino][1,1'-biphenyl]-4-yl}-2-methyl-3-furamide](/img/structure/B449190.png)
![N-CYCLOOCTYL-3-{[2-(CYCLOOCTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449192.png)
![3-nitro-4-methyl-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B449193.png)
![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B449194.png)
![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B449197.png)
